molecular formula C10H12ClN3O2 B6181032 (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride CAS No. 130066-23-8

(2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride

Cat. No.: B6181032
CAS No.: 130066-23-8
M. Wt: 241.7
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a conjugated system with a phenyl ring substituted with a carbamimidamido group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-carbamimidamidobenzaldehyde.

    Knoevenagel Condensation: This aldehyde undergoes a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine to form the corresponding cinnamic acid derivative.

    Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.

Major Products

    Oxidation: Produces carboxylic acids or aldehydes.

    Reduction: Yields saturated derivatives.

    Substitution: Results in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Protein Binding Studies: Used in studies to understand protein-ligand interactions.

Medicine

    Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.

    Diagnostic Tools: Utilized in the development of diagnostic assays.

Industry

    Material Science: Employed in the synthesis of polymers and other advanced materials.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism by which (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride exerts its effects involves:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid Derivatives: Compounds like cinnamic acid and its derivatives share structural similarities.

    Phenylpropanoids: Such as eugenol and coumarin, which also feature a phenyl ring with various substituents.

Uniqueness

    Functional Groups: The presence of the carbamimidamido group distinguishes it from other cinnamic acid derivatives.

    Reactivity: Its unique functional groups confer distinct reactivity patterns, making it valuable for specific applications.

By understanding the detailed properties and applications of (2E)-3-(4-carbamimidamidophenyl)prop-2-enoic acid hydrochloride, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

130066-23-8

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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